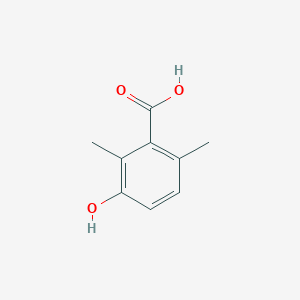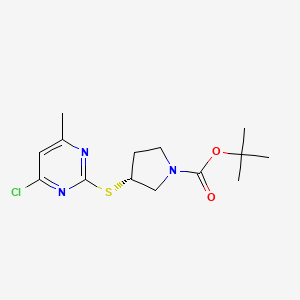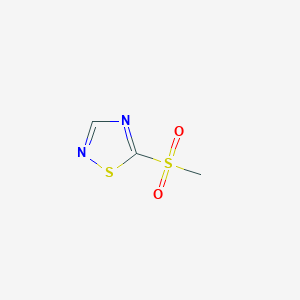![molecular formula C21H30O2Si B13973141 4-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]-2-methyl-2-butanol CAS No. 944451-16-5](/img/structure/B13973141.png)
4-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]-2-methyl-2-butanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]-2-methyl-2-butanol is an organic compound that belongs to the class of silyl ethers. This compound is characterized by the presence of a silyl group attached to a butanol backbone. It is commonly used in organic synthesis due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]-2-methyl-2-butanol typically involves the reaction of 2-methyl-2-butanol with tert-butyldiphenylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
2-methyl-2-butanol+tert-butyldiphenylsilyl chloridebasethis compound
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
4-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]-2-methyl-2-butanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The silyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and Jones reagent.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles such as halides or alkoxides.
Major Products Formed
Oxidation: Formation of 2-methyl-2-butanone.
Reduction: Formation of 2-methyl-2-butanol.
Substitution: Formation of various silyl ethers depending on the nucleophile used.
Applications De Recherche Scientifique
4-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]-2-methyl-2-butanol is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as a protecting group for alcohols in organic synthesis.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]-2-methyl-2-butanol involves the stabilization of reactive intermediates in organic synthesis. The silyl group provides steric hindrance and electronic effects that protect the hydroxyl group from unwanted reactions. This allows for selective transformations in complex molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Butanol, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-
- 1-Pentanol, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-
Uniqueness
4-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]-2-methyl-2-butanol is unique due to its specific structure, which provides a balance of steric and electronic effects. This makes it particularly effective as a protecting group in organic synthesis, offering stability and reactivity that are advantageous in various chemical transformations.
Propriétés
Numéro CAS |
944451-16-5 |
|---|---|
Formule moléculaire |
C21H30O2Si |
Poids moléculaire |
342.5 g/mol |
Nom IUPAC |
4-[tert-butyl(diphenyl)silyl]oxy-2-methylbutan-2-ol |
InChI |
InChI=1S/C21H30O2Si/c1-20(2,3)24(18-12-8-6-9-13-18,19-14-10-7-11-15-19)23-17-16-21(4,5)22/h6-15,22H,16-17H2,1-5H3 |
Clé InChI |
BIWOHIRLULUNPW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCC(C)(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


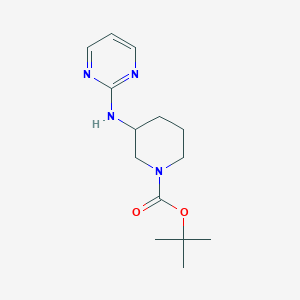
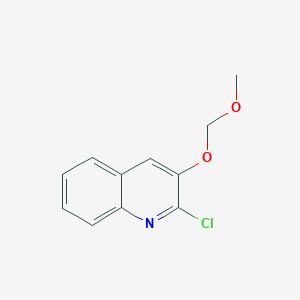
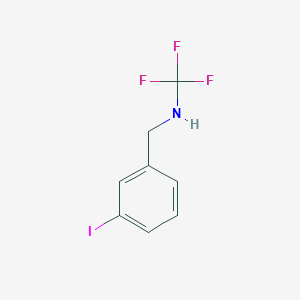


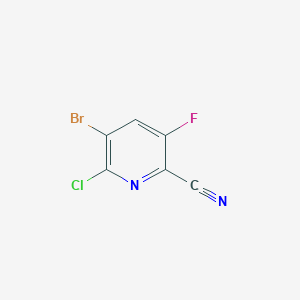
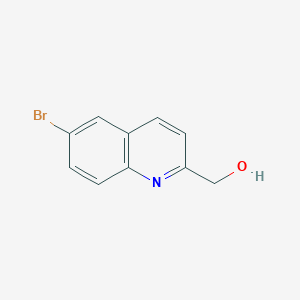
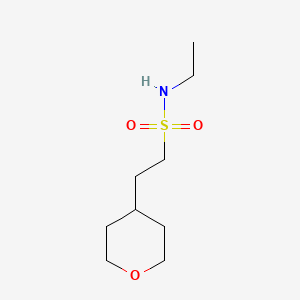
![1-(8-(2-Hydroxyethyl)-2,8-diazaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13973119.png)

![(R)-1-[4-(trifluoromethyl)phenyl]but-3-enylamine](/img/structure/B13973131.png)
